

Unveiling the Kinase Cross-Reactivity Profile of N,N-Dimethyl Sphingosine (d17:1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-dimethyl sphingosine (d17:1)*

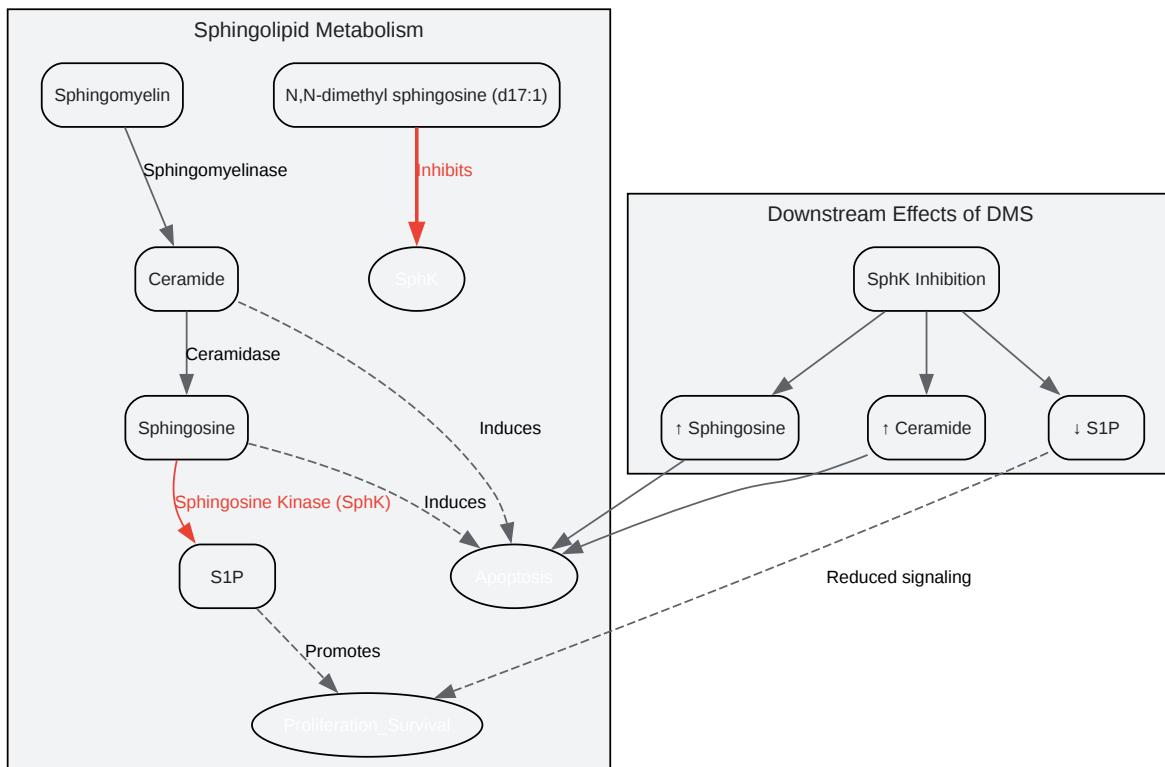
Cat. No.: B2559652

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive comparison of the cross-reactivity of **N,N-dimethyl sphingosine (d17:1)** (DMS), a widely used inhibitor of sphingosine kinases (SphK), with other kinases. The information is supported by experimental data and detailed protocols to aid in your research and development endeavors.

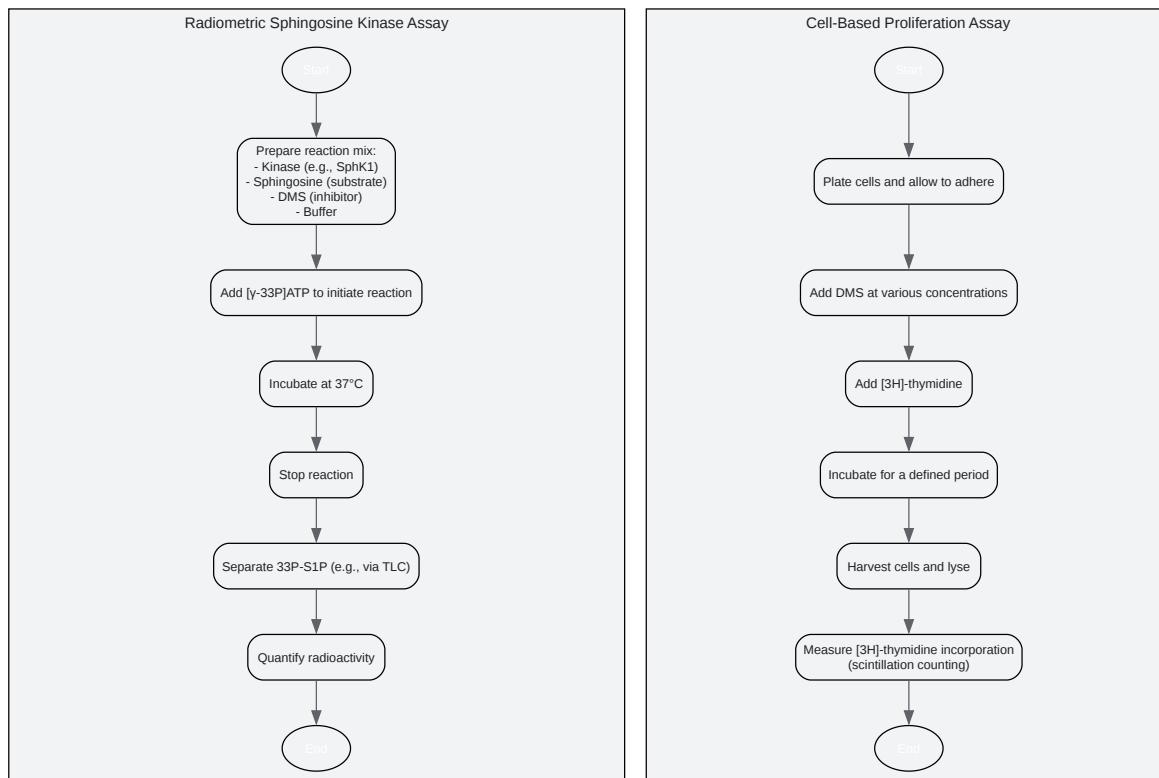
N,N-dimethyl sphingosine (d17:1) is a synthetic, cell-permeable analog of sphingosine that acts as a competitive inhibitor of sphingosine kinases, the enzymes responsible for phosphorylating sphingosine to the signaling molecule sphingosine-1-phosphate (S1P).^{[1][2][3]} The balance between ceramide, sphingosine, and S1P, often termed the "sphingolipid rheostat," is crucial in determining cell fate, with an accumulation of ceramide and sphingosine generally promoting apoptosis, while S1P signaling is associated with cell survival and proliferation. By inhibiting SphK, DMS shifts this balance towards apoptosis.^[1] However, its activity against other kinases can lead to off-target effects, making a clear understanding of its selectivity profile essential.

Quantitative Comparison of Inhibitor Potency


The inhibitory activity of **N,N-dimethyl sphingosine (d17:1)** has been quantified against several kinases. The following table summarizes the available IC₅₀ values, providing a snapshot of its potency and selectivity.

Kinase/Process	Cell Type/Assay Condition	IC50 Value (μM)	Reference
Sphingosine Kinase 1 (SphK1)	Porcine Vascular Smooth Muscle Cells	Not explicitly stated, but DMS (0.1–100 μM) reduced serum-stimulated ERK-1/2 activation in a concentration-dependent manner.	[4][5]
ERK-1/2 Activation	Porcine Vascular Smooth Muscle Cells (FCS-stimulated)	15 ± 10	[4][5]
Cell Proliferation ([³ H]-thymidine incorporation)	Porcine Vascular Smooth Muscle Cells (FCS-stimulated)	12 ± 6	[4]
Protein Kinase C (PKC)	Various	No inhibitory effect at concentrations that inhibit SphK.	[1][6]

Note: There are conflicting reports regarding the effect of DMS on Protein Kinase C (PKC) and Mitogen-activated Protein Kinase (MAPK). While some studies suggest that DMS does not inhibit PKC at concentrations effective against SphK, others have reported inhibitory effects on both PKC and MAPK.[1][4][5][7] This highlights the need for comprehensive kinase panel screening to definitively determine the selectivity profile of DMS.


Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of N,N-dimethyl sphingosine and the experimental approaches used to characterize it, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Sphingolipid signaling pathway and the inhibitory action of **N,N-dimethyl sphingosine (d17:1)**.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for assessing kinase inhibition and cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.

Radiometric Sphingosine Kinase Assay

This assay measures the enzymatic activity of sphingosine kinase by quantifying the incorporation of radiolabeled phosphate from ATP into sphingosine.

Materials:

- Recombinant Sphingosine Kinase (SphK1 or SphK2)

- D-erythro-sphingosine
- **N,N-dimethyl sphingosine (d17:1)**
- [γ -33P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
- Thin-layer chromatography (TLC) plates
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase, sphingosine, and varying concentrations of DMS in the kinase reaction buffer.
- Initiate the reaction by adding [γ -33P]ATP.
- Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).
- Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
- Extract the lipids using a suitable organic solvent (e.g., chloroform/methanol).
- Spot the extracted lipids onto a TLC plate and separate the components.
- Visualize and quantify the radiolabeled sphingosine-1-phosphate using a phosphorimager or by scraping the corresponding band and performing scintillation counting.
- Calculate the percentage of inhibition for each DMS concentration and determine the IC₅₀ value.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay assesses the effect of DMS on cell proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.[\[4\]](#)

Materials:

- Porcine Vascular Smooth Muscle Cells (or other relevant cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **N,N-dimethyl sphingosine (d17:1)**
- [3H]-thymidine
- Trichloroacetic acid (TCA)
- Scintillation cocktail and counter

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Synchronize the cells by serum starvation for 24 hours.
- Treat the cells with varying concentrations of DMS for a specified period (e.g., 24 hours).
- Add [3H]-thymidine to the culture medium and incubate for an additional period (e.g., 4-6 hours) to allow for incorporation into the DNA of proliferating cells.
- Wash the cells with ice-cold PBS to remove unincorporated [3H]-thymidine.
- Precipitate the DNA by adding cold 10% TCA and incubate on ice.
- Wash the cells with ethanol to remove the TCA.
- Lyse the cells with a solution such as 0.1 M NaOH.
- Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition of cell proliferation for each DMS concentration and determine the IC50 value.[\[4\]](#)

Conclusion

N,N-dimethyl sphingosine (d17:1) is a potent inhibitor of sphingosine kinase, a key enzyme in the regulation of cell fate. While it has been shown to effectively inhibit SphK1 and downstream signaling pathways such as ERK-1/2 activation, leading to reduced cell proliferation, its broader selectivity profile remains to be fully elucidated. Conflicting reports on its effects on PKC and MAPK underscore the importance of comprehensive kinase panel screening. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the cross-reactivity of DMS and to better understand its mechanism of action and potential off-target effects. A thorough characterization of its kinase selectivity will be invaluable for the development of more specific sphingolipid-targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylsphingosine | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sphingosine kinase activity assay using direct infusion electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]

- To cite this document: BenchChem. [Unveiling the Kinase Cross-Reactivity Profile of N,N-Dimethyl Sphingosine (d17:1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2559652#cross-reactivity-of-n-n-dimethyl-sphingosine-d17-1-with-other-kinases>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com